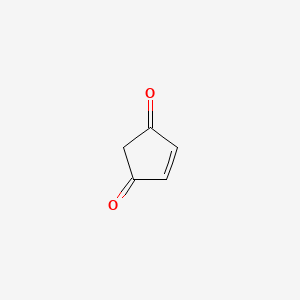

4-Cyclopentene-1,3-dione

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclopent-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFZBCCYOPSZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239235 | |

| Record name | 4-Cyclopentene-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-60-9 | |

| Record name | 2-Cyclopentene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopentene-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopentene-1,3-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclopentene-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopent-4-ene-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOPENTENE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P054EQ880I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Cyclopentene-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentene-1,3-dione is a versatile cyclic dicarbonyl compound that has garnered significant interest in chemical biology and drug development. Its unique structural features, particularly the presence of an electrophilic carbon-carbon double bond in conjugation with two carbonyl groups, impart a distinct reactivity profile that makes it a valuable tool for various scientific applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the study of protein post-translational modifications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₂ | [1] |

| Molecular Weight | 96.08 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 60 °C at 1 mmHg | [2] |

| CAS Number | 930-60-9 | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [3][4] |

| ¹³C NMR | Spectra available. | [5] |

| Mass Spectrometry | Electron ionization spectra available. | [1] |

| Infrared (IR) | Key stretches correspond to C=O and C=C bonds. | [5] |

| Ultraviolet (UV) | λmax at 222 nm in ethanol. | [6] |

Table 3: Solubility

| Solvent | Solubility | Reference(s) |

| Methanol | 347.85 g/L | |

| Ethanol | 182.46 g/L | [7] |

| Isopropanol | 131.61 g/L | [7] |

| Water | 13 g/L |

Table 4: Safety and Hazard Information

| Hazard | Description | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2][8] |

| Signal Word | Warning | [2][8] |

| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [2][8] |

| Precautionary Statements | P261, P264, P272, P280, P301+P312, P302+P352 | [2][8] |

| Storage | 2-8°C | [2] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilicity of the carbon-carbon double bond, making it an excellent Michael acceptor.[9] This property is central to its primary application in chemical biology.

Michael Addition with Thiols

This compound readily undergoes Michael addition with thiol-containing nucleophiles, such as the side chain of cysteine residues in proteins or thiol-containing tags.[7][9] This reaction is highly efficient and forms the basis for its use as a chemical probe for labeling proteins that have been post-translationally modified to sulfenic acid (–SOH).[7] The sulfenic acid can be reduced to a thiol, which then reacts with the cyclopentenedione.

Caption: Michael addition of a thiol to this compound.

Experimental Protocols

Synthesis of a this compound Derivative for Protein Labeling

While the synthesis of this compound itself is established, this section details the synthesis of a biotin-tagged derivative, which is a common workflow for researchers aiming to use this scaffold for protein enrichment and detection. The synthesis involves a facile, two-step process starting from commercially available this compound.[7]

Step 1: Synthesis of the Intermediate

-

To a heated solution of 2-aminoethanethiol (1.9 mmol) in anhydrous N,N-dimethylformamide (DMF), add a solution of this compound (1.6 mmol) in anhydrous DMF (0.5 mL) dropwise over 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 5:2 chloroform/methanol) to yield the intermediate as a pale yellow foamy solid.

Step 2: Conjugation with Biotin-NHS

-

The intermediate from Step 1 is then conjugated with a biotin-N-hydroxysuccinimide (NHS) ester to produce the final biotin-tagged product.[7] This reaction is typically carried out in a suitable solvent like DMF with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the amide bond formation.

Protocol for Labeling Sulfenic Acid-Modified Proteins

This protocol outlines the general steps for using a this compound-based probe to label sulfenic acid-modified proteins in a cell lysate.

-

Cell Lysis: Lyse cells in a buffer containing a low concentration of a reducing agent (to reduce the sulfenic acid to a thiol) and the this compound-based probe.

-

Labeling: Incubate the cell lysate with the probe to allow for the Michael addition reaction to occur between the probe and the newly formed thiol groups on the proteins.

-

Enrichment (for biotinylated probes): If a biotinylated probe is used, the labeled proteins can be enriched using streptavidin-agarose beads.

-

Analysis: The labeled proteins can be analyzed by various methods, including Western blotting with an anti-biotin antibody or mass spectrometry for identification of the modified proteins and the specific sites of modification.

Caption: Experimental workflow for labeling sulfenic acid-modified proteins.

Biological Activities and Applications

While this compound itself is primarily used as a research tool, the cyclopentenedione scaffold is found in numerous natural products with a wide range of biological activities, including anti-inflammatory, cytostatic, and antifungal effects.[10] Derivatives of this compound have been synthesized and investigated for their potential as therapeutic agents. For example, some derivatives have been explored as antiangiogenic and hypoxic cell radiosensitizers and as protein tyrosine kinase inhibitors.

The primary application for the parent compound in research is in the field of redox biology. The specific and efficient reaction with thiols makes it an invaluable probe for the detection and identification of proteins containing sulfenic acid modifications.[7] This post-translational modification is increasingly recognized as a key event in cellular signaling pathways, and tools like this compound are crucial for elucidating its role in health and disease.

Conclusion

This compound is a valuable and versatile molecule for chemical and biological research. Its well-defined reactivity, particularly as a Michael acceptor, has been effectively harnessed for the development of chemical probes to study protein sulfenylation. The straightforward synthesis of its derivatives further enhances its utility, allowing for the incorporation of various reporter tags for detection and enrichment. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and reactivity of this compound is essential for its effective application in advancing our knowledge of cellular processes and for the potential development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 930-60-9 [thegoodscentscompany.com]

- 5. This compound | 930-60-9 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Cyclopentene-1,3-dione from 2-Acetylfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-cyclopentene-1,3-dione, a valuable synthetic intermediate, starting from the readily available bio-based chemical, 2-acetylfuran. The core of this synthetic route relies on the application of the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. This document details the reaction pathway, provides step-by-step experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction mechanisms.

Introduction

Cyclopentenone and its derivatives are crucial structural motifs found in a wide array of biologically active natural products and pharmaceuticals, including prostaglandins.[1][2][3] The synthesis of these five-membered ring systems is therefore of significant interest to the drug development and fine chemical industries. The Piancatelli rearrangement, discovered in 1976, offers an elegant and stereoselective method to construct 4-hydroxycyclopentenones from 2-furylcarbinols, which can be derived from biomass.[1][2][4] This guide focuses on a specific application of this methodology: the conversion of 2-acetylfuran, a derivative of the biomass-derived platform chemical furfural, into this compound.[2][5][6]

The overall synthetic strategy involves a three-step process:

-

Reduction of the ketone in 2-acetylfuran to the corresponding 2-furylmethylcarbinol.

-

Piancatelli Rearrangement of the resulting carbinol to form a 4-hydroxy-5-methylcyclopent-2-enone.

-

Oxidation of the hydroxycyclopentenone to yield the target this compound.

Synthetic Pathway and Mechanism

The transformation from 2-acetylfuran to this compound follows a logical progression of established organic reactions.

Caption: Overall synthetic workflow from 2-acetylfuran to this compound.

The key step, the Piancatelli rearrangement, is an acid-catalyzed process. The proposed mechanism involves the formation of a carbocation, followed by nucleophilic attack by water, ring opening, and a 4π-electrocyclization, similar to the Nazarov cyclization.[1][2]

Caption: Proposed mechanism of the Piancatelli rearrangement.

Experimental Protocols

The following protocols are based on the successful synthesis reported in the literature, primarily from the work of de Almeida and colleagues.[7]

Step 1: Reduction of 2-Acetylfuran to 2-Furylmethylcarbinol

Materials:

-

2-Acetylfuran

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Silica gel

Procedure:

-

A solution of 2-acetylfuran (1.0 g, 9.09 mmol) in ethanol (20 mL) is cooled to 0 °C in an ice bath.[7]

-

Sodium borohydride (0.19 g, 5.0 mmol) is added slowly to the stirred solution.[7]

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[7]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by filtration through a plug of silica gel to yield 2-furylmethylcarbinol as an orange liquid.[7]

Step 2: Piancatelli Rearrangement to 4-Hydroxy-5-methylcyclopent-2-enone

Materials:

-

2-Furylmethylcarbinol

-

Dioxane

-

Water

-

Zinc chloride (ZnCl₂)

-

Hydrochloric acid (HCl)

Procedure:

-

The crude 2-furylmethylcarbinol from the previous step is dissolved in a mixture of dioxane and water.

-

A solution of ZnCl₂-HCl (pH 6.0) is added.[7]

-

The mixture is heated to reflux for 48 hours.[7]

-

After cooling, the reaction mixture is worked up by extraction with an appropriate organic solvent.

-

The organic layers are combined, dried, and the solvent is evaporated to yield 4-hydroxy-5-methylcyclopent-2-enone.[7]

Step 3: Isomerization and Oxidation to this compound

Materials:

-

4-Hydroxy-5-methylcyclopent-2-enone

-

Dioxane

-

Phosphate buffer (pH 8.0)

-

Manganese dioxide (MnO₂)

Procedure:

-

The 4-hydroxy-5-methylcyclopent-2-enone is treated with a phosphate buffer (pH 8.0) in refluxing dioxane for 24 hours to yield 4-hydroxy-2-methylcyclopent-2-enone.[7]

-

The resulting 4-hydroxy-2-methylcyclopent-2-enone is then subjected to oxidation with manganese dioxide (MnO₂) to afford the final product, 2-methyl-4-cyclopentene-1,3-dione.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of a derivative of this compound from 2-acetylfuran.

Table 1: Reduction of 2-Acetylfuran

| Reactant | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Acetylfuran | NaBH₄ | Ethanol | 0 °C to RT | 2 | 98 | [7] |

Table 2: Piancatelli Rearrangement and Subsequent Steps

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-Furylmethylcarbinol | ZnCl₂-HCl (pH 6.0), Dioxane-H₂O, reflux, 48 h | 4-Hydroxy-5-methylcyclopent-2-enone | 90 | [7] |

| 4-Hydroxy-5-methylcyclopent-2-enone | Phosphate buffer (pH 8.0), Dioxane, reflux, 24 h | 4-Hydroxy-2-methylcyclopent-2-enone | 65 | [7] |

| 4-Hydroxy-2-methylcyclopent-2-enone | MnO₂ | 2-Methyl-4-cyclopentene-1,3-dione | ~100 (quantitative) | [7] |

Conclusion

The synthesis of this compound and its derivatives from 2-acetylfuran is a viable and efficient process that leverages the powerful Piancatelli rearrangement. This multi-step synthesis, starting from a bio-based feedstock, provides a valuable route to a key structural motif for the development of new pharmaceuticals and other fine chemicals. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to replicate and potentially optimize this synthetic pathway. The high yields and relatively straightforward procedures make this an attractive method for accessing this important class of compounds.

References

- 1. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synarchive.com [synarchive.com]

- 5. The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols for the synthesis of highly functionalized cyclopentenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

Spectroscopic Profile of 4-Cyclopentene-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyclopentene-1,3-dione, a key building block in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Olefinic Protons (H-4, H-5) |

| Data not available in search results | Data not available in search results | Data not available in search results | Methylene Protons (H-2) |

Note: Specific chemical shift and coupling constant values for the parent compound were not explicitly found in the provided search results. Data for derivatives such as this compound mono-ethylene ketal show olefinic protons in the range of δ 6.20-7.21 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Carbonyl Carbons (C-1, C-3) |

| Data not available in search results | Olefinic Carbons (C-4, C-5) |

| Data not available in search results | Methylene Carbon (C-2) |

Note: While specific data for this compound is not available, a derivative, this compound mono-ethylene ketal, shows carbonyl carbons around δ 203.9 ppm and olefinic carbons in the range of δ 135.3-156.2 ppm.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | C=O (carbonyl) stretch |

| Data not available in search results | C=C (alkene) stretch |

| Data not available in search results | C-H (alkene) stretch |

| Data not available in search results | C-H (alkane) stretch |

Note: IR data for a substituted cyclopentenedione derivative shows a strong carbonyl absorption around 1703 cm⁻¹ and C=C stretch around 1684 cm⁻¹.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 68 | ~60 | [M-CO]⁺ |

| 40 | ~85 | [C₃H₄]⁺ |

| 39 | ~75 | [C₃H₃]⁺ |

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker DPX 400 or 500 model.[1]

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the compound.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each fragment is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Keto-Enol Tautomerism of 4-Cyclopentene-1,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopentene-1,3-dione is a cyclic dicarbonyl compound that exhibits keto-enol tautomerism, a fundamental equilibrium with significant implications for its chemical reactivity, stability, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural aspects, equilibrium dynamics, and analytical methodologies pertinent to the keto-enol tautomerism of this compound. While specific quantitative data for this unsaturated diketone is limited in the literature, this guide draws upon established principles and detailed studies of the closely related 1,3-cyclopentanedione to offer a robust framework for its investigation. This document outlines key experimental protocols for spectroscopic analysis and presents computational insights into the factors governing the tautomeric equilibrium.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). This reversible isomerization involves the migration of a proton and the shifting of a double bond. For β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of a conjugated system and, in some cases, intramolecular hydrogen bonding. The position of this equilibrium is a critical determinant of the molecule's physical and chemical properties, including its nucleophilicity, acidity, and spectroscopic signatures.

Structural Aspects of this compound Tautomers

This compound can exist in two primary tautomeric forms: the diketo form and the enol form (3-hydroxy-2,4-cyclopentadien-1-one).

-

Diketone Form: This form contains two carbonyl groups at positions 1 and 3 of the cyclopentene ring.

-

Enol Form: This tautomer possesses a hydroxyl group and a conjugated system of double bonds within the five-membered ring. The enol form is expected to be thermodynamically favorable due to the extended conjugation. Theoretical calculations on a derivative of this compound suggest that the enol forms are indeed the more stable structures.

The Tautomeric Equilibrium

The interconversion between the keto and enol forms of this compound is a dynamic process influenced by several factors:

-

Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. Conversely, nonpolar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form.

-

pH: The tautomerization can be catalyzed by both acids and bases. Acid catalysis involves protonation of a carbonyl oxygen, while base catalysis proceeds through the formation of an enolate ion.

-

Temperature: Changes in temperature can shift the equilibrium position, and variable-temperature studies can provide thermodynamic parameters for the tautomerization process.

dot

Caption: The reversible keto-enol tautomerism of this compound.

Experimental Protocols for Tautomerism Analysis

While specific experimental data for this compound is not abundant, the following protocols, adapted from studies on 1,3-cyclopentanedione, provide a robust methodology for its investigation.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of keto-enol equilibria in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1][2]

4.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube.

-

The choice of solvent will influence the equilibrium position.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum at a constant temperature.

-

Ensure the system has reached equilibrium before data acquisition.

-

-

Data Analysis:

-

Identify and assign the signals corresponding to the keto and enol forms.

-

Keto form: Expect signals for the methylene protons (CH₂) and vinylic protons (CH=CH).

-

Enol form: Expect signals for the vinylic proton and the enolic hydroxyl proton (-OH).

-

-

Integrate the distinct signals for each tautomer.

-

Calculate the molar ratio of the enol and keto forms using the integral values, accounting for the number of protons giving rise to each signal. The equilibrium constant (Keq) can be calculated as: Keq = [Enol] / [Keto]

-

4.1.2. ¹³C NMR Spectroscopy

¹³C NMR can provide further structural confirmation of the tautomers.

-

Expected Signals:

-

Keto form: Signals for the carbonyl carbons (C=O), vinylic carbons (C=C), and the methylene carbon (CH₂).

-

Enol form: Signals for the enolic carbon (C-OH), carbonyl carbon (C=O), and vinylic carbons.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption maxima. The conjugated system in the enol form is expected to absorb at a longer wavelength compared to the diketo form.

4.2.1. UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare dilute solutions of this compound in various solvents of interest.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers.

-

By applying the Beer-Lambert law and potentially using computational methods to estimate the molar absorptivity of each tautomer, the relative concentrations and the equilibrium constant can be determined.

-

Quantitative Data Summary

Table 1: Predicted Solvent Effects on the Keto-Enol Equilibrium of this compound

| Solvent | Polarity | Expected Dominant Tautomer | Predicted Keq ([Enol]/[Keto]) |

| Hexane | Nonpolar | Enol | > 1 |

| Chloroform | Moderately Polar | Enol | > 1 |

| Acetone | Polar Aprotic | Enol > Keto | ~ 1 |

| Methanol | Polar Protic | Keto > Enol | < 1 |

| Water | Highly Polar Protic | Keto | << 1 |

Note: This table represents predicted trends based on general principles of keto-enol tautomerism. Experimental verification is required.

Signaling Pathways and Logical Relationships

The interconversion between the keto and enol forms can be catalyzed by acid or base, proceeding through distinct intermediates.

dot

Caption: Acid and base-catalyzed pathways for keto-enol interconversion.

The logical workflow for analyzing the tautomerism of this compound involves a combination of experimental and computational approaches.

dot

Caption: Logical workflow for the comprehensive analysis of tautomerism.

Conclusion

The keto-enol tautomerism of this compound represents a critical aspect of its chemical identity, profoundly influencing its reactivity and potential applications. While direct experimental quantification of its tautomeric equilibrium is an area ripe for further investigation, the principles established from the study of related β-dicarbonyls provide a strong foundation for its analysis. The experimental protocols and logical workflows detailed in this guide offer a comprehensive approach for researchers to elucidate the tautomeric behavior of this versatile molecule. A thorough understanding of this equilibrium is paramount for the rational design of novel therapeutics and functional materials based on the this compound scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of 4-Cyclopentene-1,3-dione with Nucleophiles

Abstract

This compound is a highly versatile and reactive five-membered cyclic dione that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its reactivity is dominated by the presence of an α,β-unsaturated ketone system, which renders it a potent electrophile and an exceptional Michael acceptor. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including thiols, amines, and stabilized carbanions. It details the reaction mechanisms, presents quantitative data in structured tables, provides explicit experimental protocols for key transformations, and visualizes reaction pathways and workflows. This document is intended to be a valuable resource for researchers leveraging this scaffold in the synthesis of complex molecules and the development of novel therapeutic agents.

Core Reactivity: The Michael Addition

The principal mode of reactivity for this compound with soft, resonance-stabilized nucleophiles is the Michael addition , also known as 1,4-conjugate addition.[1][2] The electron-withdrawing nature of the two carbonyl groups polarizes the carbon-carbon double bond, making the β-carbon (C4) highly electrophilic and susceptible to nucleophilic attack. This reaction is thermodynamically controlled and is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds.[1][3]

The general mechanism involves the attack of a nucleophile on the β-carbon of the enone system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated, typically by the solvent or upon acidic workup, to yield the 1,4-adduct.

Caption: General mechanism of Michael addition to this compound.

Reactivity with Specific Nucleophiles

Thiol Nucleophiles

Thiols are soft nucleophiles that react readily and efficiently with this compound via Michael addition. This high reactivity has been exploited for various applications, including the development of chemical probes for labeling protein sulfenic acids (–SOH), a key post-translational modification involved in redox signaling.[4] The reaction proceeds rapidly under mild conditions to form stable thioether adducts.

Table 1: Michael Addition of Thiols to this compound

| Nucleophile | Conditions | Product | Yield | Reference |

| Ethanethiol | Et₃N, CH₂Cl₂, rt, 2h | 4-(Ethylthio)cyclopentane-1,3-dione | High | [4] |

| Cysteinamine | H₂O/MeCN, rt | 4-((2-Aminoethyl)thio)cyclopentane-1,3-dione | 59-68% (over two steps) | [4] |

Experimental Protocol 1: Synthesis of 4-(Ethylthio)cyclopentane-1,3-dione

-

Materials: this compound (1.0 eq), ethanethiol (1.2 eq), triethylamine (Et₃N, 1.5 eq), dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve this compound in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution, followed by the slow, dropwise addition of ethanethiol.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(ethylthio)cyclopentane-1,3-dione.[4]

-

Amine Nucleophiles

Primary and secondary amines also function as effective nucleophiles in Michael additions to this compound.[5] The resulting 3-aminocyclopentane-1,3-dione adducts are versatile intermediates. Furthermore, these adducts can exist in equilibrium with their enaminone tautomers, which are valuable in the synthesis of heterocyclic compounds and have applications as hypoxia-targeting protein tyrosine kinase inhibitors.[6]

Table 2: Michael Addition of Amines to this compound

| Nucleophile | Conditions | Product Type | Yield | Reference |

| Benzylamine | Methanol, rt | 3-(Benzylamino)cyclopentane-1,3-dione | Not specified | [5] |

| Various Amines | (Used to form enaminones) | 2-Aminomethylene-4-cyclopentene-1,3-dione derivatives | Not specified | [6] |

Experimental Protocol 2: General Procedure for Michael Addition of an Amine

-

Materials: this compound (1.0 eq), primary or secondary amine (1.1 eq), methanol (MeOH).

-

Procedure:

-

Dissolve this compound in methanol in a screw-cap vial.

-

Add the amine to the solution at room temperature.

-

Seal the vial and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

-

Carbanion Nucleophiles

Stabilized carbanions, typically generated from active methylene compounds like malonates, β-ketoesters, and nitroalkanes, are classic Michael donors.[1] Their reaction with this compound provides a powerful method for carbon-carbon bond formation, enabling the construction of more complex molecular architectures. These reactions are typically base-catalyzed to facilitate the deprotonation of the active methylene compound.

Table 3: Michael Addition of Carbanions to Cyclopentenone Systems

| Nucleophile (Precursor) | Acceptor | Base/Catalyst | Product Type | Yield | Reference |

| Cyclopentane-1,2-dione | Alkylidene oxindole | Squaramide catalyst | 3-substituted oxindole | up to 94% | [7] |

| Diethyl malonate | Generic α,β-unsaturated ketone | Sodium ethoxide (NaOEt) | 1,5-dicarbonyl compound | High | [3] |

Note: Data for the direct reaction with this compound is sparse in readily available literature, hence analogous systems are presented.

Experimental Protocol 3: Generalized Procedure for Michael Addition of an Active Methylene Compound

-

Materials: this compound (1.0 eq), active methylene compound (e.g., diethyl malonate, 1.1 eq), a catalytic amount of a suitable base (e.g., NaOEt, DBU), ethanol (EtOH).

-

Procedure:

-

In a round-bottom flask, dissolve the active methylene compound in anhydrous ethanol.

-

Add the base catalyst (e.g., 0.1 eq of sodium ethoxide) and stir for 15 minutes at room temperature to generate the enolate.

-

Add a solution of this compound in ethanol dropwise to the enolate solution.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl or acetic acid).

-

Remove the solvent in vacuo and partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purify the product via flash column chromatography.

-

Biological Relevance and Signaling Pathways

The cyclopentenone ring is a "privileged" scaffold found in many biologically active natural products, including certain prostaglandins and the anti-inflammatory compound helenalin.[8] The biological activity of these molecules often stems from their ability to act as Michael acceptors.[9] They can form covalent bonds with nucleophilic residues, most notably the thiol group of cysteine, within target proteins like enzymes or transcription factors.[8][10] This irreversible covalent modification can lead to the inhibition of protein function, thereby modulating cellular signaling pathways. This mechanism is increasingly being exploited in drug development for designing targeted covalent inhibitors.

Caption: Covalent inhibition of a target protein by a Michael acceptor.

Generalized Experimental Workflow

The execution of a Michael addition reaction follows a standard workflow in a synthetic chemistry laboratory. The process includes reaction setup under controlled conditions, careful monitoring, and subsequent workup and purification steps to isolate the final product.

Caption: A generalized experimental workflow for Michael addition reactions.

Conclusion

This compound demonstrates robust and predictable reactivity, primarily as a Michael acceptor. Its reactions with a wide array of nucleophiles, including thiols, amines, and carbanions, are efficient and high-yielding, providing access to a diverse range of functionalized cyclopentanone structures. A thorough understanding of these reaction pathways is critical for synthetic chemists using this compound as a strategic building block. For drug development professionals, the inherent reactivity of the cyclopentenone core offers a validated mechanism for designing targeted covalent inhibitors, making it a scaffold of continued interest in modern medicinal chemistry.

References

- 1. Michael Addition [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. This compound, 930-60-9 [thegoodscentscompany.com]

- 7. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]

- 8. Helenalin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyclopentene-1,3-dione: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Cyclopentene-1,3-dione, a highly reactive and versatile five-membered cyclic dione, has emerged as a crucial building block in modern organic synthesis. Its unique structural features, including a reactive dienophile and acidic methylene protons, enable a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and key applications in the construction of complex molecular architectures, particularly in the realms of natural product synthesis and drug discovery.

Physicochemical Properties

This compound is a yellow, volatile solid at room temperature.[1] Its physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₂ | |

| Molecular Weight | 96.08 g/mol | [2][3] |

| Melting Point | 34-36 °C | [3][4] |

| Boiling Point | 60 °C at 1 mmHg | [3][4] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [5] |

| pKa | ≈ 6 | [1] |

| Solubility | Readily soluble in water and most organic solvents (except hydrocarbons) | [1] |

| Appearance | Yellow, volatile solid; dark brown crystals | [1] |

Synthesis of this compound

The initial synthesis of this compound was reported in 1959 by C. H. DePuy and E. F. Zaweski.[1] The primary methods for its preparation are outlined below.

Oxidation of Cyclopentane-1,3-diol

This classical approach involves the oxidation of cyclopentane-1,3-diol using chromium(VI) oxide in acetic acid or acetone.[1]

Experimental Protocol: A solution of cyclopentane-1,3-diol in glacial acetic acid is cooled in an ice bath. A solution of chromium(VI) oxide in a mixture of acetic acid and water is added dropwise while maintaining the temperature below 20°C. After the addition is complete, the mixture is stirred for several hours at room temperature. The reaction mixture is then poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Thermolysis of Protoanemonin

In 1981, R. Bloch and P. Orvane discovered that this compound is the main product of the thermolysis of protoanemonin.[1]

Key Reactions and Applications

The reactivity of this compound is dominated by its dienophilic nature in Diels-Alder reactions and the acidity of the C-H bond at the 2-position, which facilitates Michael additions and other nucleophilic attacks.[1]

Diels-Alder Reactions

This compound serves as an excellent dienophile in [4+2] cycloaddition reactions, reacting with a variety of dienes to form bicyclic adducts.[1][6] The reactivity of this compound in these reactions is reportedly about one-quarter of that of maleic anhydride.[1] The products of these reactions often exist predominantly in their enol form.[1]

General Experimental Protocol for Diels-Alder Reaction: To a solution of this compound in a suitable solvent (e.g., toluene, benzene, or dichloromethane), the diene is added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude adduct is purified by column chromatography or recrystallization. For less reactive dienes, such as anthracene, prolonged heating may be necessary to achieve high yields.[1]

Caption: Generalized Diels-Alder reaction of this compound.

Michael Addition Reactions

The enolate of this compound is a potent Michael donor, readily participating in conjugate addition reactions with various α,β-unsaturated compounds (Michael acceptors).[7][8][9] This reaction is particularly useful for forming new carbon-carbon bonds and constructing more complex molecular frameworks. A notable application is the highly efficient Michael addition of thiol-containing compounds.[7][10]

General Experimental Protocol for Michael Addition: To a solution of the Michael acceptor in a suitable solvent, this compound and a catalytic amount of a base (e.g., a tertiary amine or an alkali metal alkoxide) are added. The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by TLC. The mixture is then quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Logical workflow for a Michael Addition reaction.

Applications in Natural Product and Drug Synthesis

This compound and its derivatives are valuable precursors in the total synthesis of a variety of natural products and pharmacologically active molecules.[11][12][13]

Prostaglandin Synthesis

Cyclopentane-1,3-dione derivatives are key intermediates in the synthesis of prostaglandins, a class of biologically active lipid compounds.[14][15][16][17][18] The synthesis often involves the construction of a substituted cyclopentanedione ring, followed by stereoselective reductions and side-chain elaborations.[15]

Synthesis of Bioactive Molecules

Derivatives of this compound have been utilized in the synthesis of molecules with a range of biological activities, including:

-

Antifungal agents: this compound itself has been identified as a potent antifungal inhibitor of chitin synthesis.[19]

-

Antiangiogenic and radiosensitizing agents: 2-nitroimidazoles containing a 2-aminomethylene-4-cyclopentene-1,3-dione moiety have been designed as antiangiogenic hypoxic cell radiosensitizers.[3][19]

-

Protein labeling probes: The Michael addition of thiol-containing tags to this compound provides a facile route to chemical probes for selectively labeling sulfenic acid in proteins.[10][19]

-

Herbicides: Certain cyclopent-4-ene-1,3-diones have been identified as a new class of herbicides that inhibit photosynthesis.[20]

The total synthesis of a natural cyclopentene-1,3-dione derivative isolated from Piper carniconnectivum has been achieved, highlighting the utility of this scaffold in accessing complex natural products.[21] The synthesis involved 8 steps with an 11% overall yield, starting from 2-acetylfuran.[21]

Caption: Key applications of this compound in synthesis.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its rich and predictable reactivity allows for the efficient construction of complex cyclic and bicyclic systems. The applications of this compound and its derivatives in the synthesis of natural products and molecules with significant pharmacological properties underscore its importance to the fields of organic chemistry, medicinal chemistry, and drug development. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable synthetic tool.

References

- 1. 4-Cyclopenten-1,3-dion – Wikipedia [de.wikipedia.org]

- 2. scent.vn [scent.vn]

- 3. 4-环戊烯-1,3-二酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound, 930-60-9 [thegoodscentscompany.com]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Michael Addition [organic-chemistry.org]

- 10. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total synthesis of cyclopentanoid natural products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 13. benchchem.com [benchchem.com]

- 14. Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 4-环戊烯-1,3-二酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 20. Cyclopent-4-ene-1,3-diones: a new class of herbicides acting as potent photosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

The Solubility Profile of 4-Cyclopentene-1,3-dione: A Technical Guide for Researchers

An In-depth Analysis for Scientists and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Cyclopentene-1,3-dione in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and chemical synthesis, where it serves as a versatile building block. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in their experimental design.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes this quantitative data, offering a clear comparison of its solubility characteristics. The data reveals that this compound exhibits high solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Its solubility is moderate in many common laboratory solvents including acetone, acetonitrile, and ethyl acetate. Conversely, it displays poor solubility in nonpolar hydrocarbon solvents like n-hexane and cyclohexane.

| Solvent | Solubility @ 25°C (g/L) |

| N,N-Dimethylacetamide (DMAc) | 584.37 |

| N,N-Dimethylformamide (DMF) | 549.66 |

| N-Methyl-2-pyrrolidone (NMP) | 408.34 |

| Methanol | 347.85 |

| Dimethyl sulfoxide (DMSO) | 317.68 |

| 2-Methoxyethanol | 318.65 |

| Acetone | 237.06 |

| Acetic Acid | 220.06 |

| Acetonitrile | 219.99 |

| 2-Ethoxyethanol | 216.52 |

| Ethylene Glycol | 186.12 |

| Ethanol | 182.46 |

| Propylene Glycol | 172.35 |

| Tetrahydrofuran (THF) | 163.45 |

| 1,4-Dioxane | 162.05 |

| Methyl Acetate | 137.59 |

| 2-Butanone | 134.38 |

| Isopropanol | 131.61 |

| Water | 129.93 |

| n-Propanol | 113.54 |

| sec-Butanol | 94.89 |

| Isobutanol | 90.31 |

| n-Butanol | 85.56 |

| Cyclohexanone | 84.27 |

| Isopentanol | 79.7 |

| Ethyl Formate | 78.44 |

| n-Pentanol | 75.11 |

| Ethyl Acetate | 74.89 |

| Chloroform | 68.14 |

| Dichloromethane | 66.57 |

| n-Propyl Acetate | 60.28 |

| n-Hexanol | 48.66 |

| n-Octanol | 48.56 |

| Isopropyl Acetate | 46.31 |

| 1,2-Dichloroethane | 41.9 |

| Isobutyl Acetate | 40.72 |

| n-Butyl Acetate | 34.55 |

| Tetrachloromethane | 12.92 |

| Toluene | 12.61 |

| n-Hexane | 5.54 |

| n-Heptane | 4.83 |

| Cyclohexane | 3.11 |

Data sourced from Scent.vn[1]

Experimental Protocols for Solubility Determination

For researchers seeking to verify the solubility data or to determine the solubility of this compound under specific experimental conditions, the following protocols provide a detailed methodology. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[2][3]

Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples using an orbital shaker or vortex mixer at a constant speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in g/L or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

References

An In-depth Technical Guide to 4-Cyclopentene-1,3-dione: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopentene-1,3-dione, a five-membered cyclic dione, serves as a versatile scaffold in organic synthesis and drug discovery. Its unique electronic and structural features, characterized by a reactive α,β-unsaturated ketone system, make it a valuable precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, and key synthetic and reactive methodologies associated with this compound. Furthermore, it delves into its emerging role in drug development, particularly in the design of protein kinase inhibitors.

Molecular Structure and Formula

This compound is a cyclic organic compound with the chemical formula C₅H₄O₂ and a molecular weight of 96.08 g/mol .[1][2] The molecule features a five-membered ring containing a carbon-carbon double bond and two ketone functional groups at positions 1 and 3. This arrangement results in a planar or near-planar ring system.

Table 1: Molecular Identifiers and Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₂ | [1][2] |

| Molecular Weight | 96.08 g/mol | [1][2] |

| CAS Number | 930-60-9 | [1][2] |

| IUPAC Name | Cyclopent-4-ene-1,3-dione | [1] |

| Synonyms | 2-Cyclopentene-1,4-dione | [1] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 60 °C at 1 mmHg | [3] |

| Appearance | Yellow crystalline solid | [4] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are relatively simple due to its symmetry.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | s | 2H | Vinylic Protons (C=CH) |

| ~3.2 | s | 2H | Methylene Protons (CH₂) |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl Carbon (C=O) |

| ~145 | Vinylic Carbon (C=CH) |

| ~45 | Methylene Carbon (CH₂) |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1715 | C=O Stretch (Ketone) |

| ~1590 | C=C Stretch (Alkene) |

| ~3100 | C-H Stretch (Vinylic) |

| ~2900 | C-H Stretch (Aliphatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak. The fragmentation pattern is influenced by the presence of the carbonyl groups and the double bond.

Table 5: Major Mass Spectral Fragments

| m/z | Proposed Fragment |

| 96 | [M]⁺ (Molecular Ion) |

| 68 | [M - CO]⁺ |

| 40 | [M - 2CO]⁺ |

Experimental Protocols

Synthesis of this compound from 2-Furfurol

A common synthetic route to this compound involves the acid-catalyzed rearrangement of 2-furfurol (furfuryl alcohol). This process, known as the Piancatelli rearrangement, proceeds through a 4-hydroxycyclopent-2-enone intermediate.[5][6]

Materials:

-

2-Furfurol

-

Water

-

Acid catalyst (e.g., Amberlyst 15)

-

Organic solvent (e.g., Dioxane)

-

Oxidizing agent (e.g., Manganese dioxide)

-

Dichloromethane

Procedure:

-

A solution of 2-furfurol in a mixture of water and an organic solvent (e.g., dioxane) is prepared.

-

An acid catalyst is added to the solution.

-

The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-hydroxycyclopent-2-enone.

-

The intermediate is then dissolved in a suitable solvent like dichloromethane.

-

An oxidizing agent is added, and the mixture is stirred at room temperature.

-

The reaction mixture is filtered, and the solvent is evaporated to yield this compound.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized for best results.

Synthesis of a Thiol Adduct via Michael Addition

This protocol describes the synthesis of a 4-(alkylthio)cyclopentane-1,3-dione derivative through a Michael addition reaction, a characteristic reaction of this compound.

Materials:

-

This compound

-

Thiol (e.g., Ethanethiol)

-

Nitrogen atmosphere

Procedure:

-

To a flask containing this compound, add an excess of the desired thiol under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, remove the excess thiol under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-(alkylthio)cyclopentane-1,3-dione derivative.

Key Reactions and Mechanisms

Michael Addition

The presence of the α,β-unsaturated ketone moiety makes this compound an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles, including thiols, amines, and carbanions.

Caption: Generalized workflow of the Michael addition reaction with this compound.

Diels-Alder Reaction

The double bond in this compound can also participate as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems.

Applications in Drug Development

Derivatives of this compound have shown significant promise in the field of drug development, particularly as inhibitors of protein kinases.

Protein Kinase Inhibition

Many cellular signaling pathways are regulated by protein kinases, and their dysregulation is a hallmark of diseases such as cancer. The this compound scaffold has been utilized to develop potent inhibitors of several protein kinases, including Src kinase. These inhibitors typically function by competing with ATP for the binding site on the kinase.

Caption: Inhibition of the Src kinase signaling pathway by a this compound derivative.

Conclusion

This compound is a fundamentally important molecule in organic chemistry with a growing portfolio of applications in medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an ideal starting material for the synthesis of complex molecular architectures. The continued exploration of its derivatives as potent and selective inhibitors of key cellular targets, such as protein kinases, highlights its significant potential for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists to leverage the unique properties of this compound in their respective fields.

References

- 1. This compound(930-60-9) 1H NMR [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Formation of 4-Cyclopentene-1,3-dione from Glucose Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degradation of glucose, a fundamental process in both biology and food chemistry, can lead to the formation of a diverse array of molecules, including the reactive dicarbonyl compound 4-cyclopentene-1,3-dione. This technical guide provides an in-depth exploration of the chemical pathways involved in the transformation of glucose into this cyclopentenoid. Two primary routes are discussed: the Maillard reaction pathway, proceeding through the key intermediate 3-deoxyglucosone, and a pathway involving the formation of furan derivatives followed by a Piancatelli rearrangement. This document summarizes the current understanding of these mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core chemical transformations and workflows.

Introduction

This compound is a five-membered cyclic dicarbonyl compound with significant reactivity, making it a valuable synthon in organic chemistry and a molecule of interest in the study of food chemistry and toxicology. Its formation from the degradation of ubiquitous monosaccharides such as glucose is of particular relevance in understanding the chemical changes that occur during the processing and storage of food, as well as in physiological processes related to glycation. This guide aims to provide a comprehensive technical overview of the formation of this compound from glucose, intended for a scientific audience engaged in research and development.

Chemical Formation Pathways

The formation of this compound from glucose is primarily understood to occur through complex degradation and rearrangement reactions. The most prominent proposed pathway involves the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids. An alternative, synthetically relevant pathway involves the conversion of glucose to furan derivatives, which then undergo rearrangement to form the cyclopentenone ring system.

Maillard Reaction Pathway via 3-Deoxyglucosone

The Maillard reaction is a complex network of reactions that begins with the condensation of a reducing sugar, like glucose, with an amino compound. A key intermediate in this pathway is 3-deoxyglucosone (3-DG), a highly reactive dicarbonyl compound. The proposed formation of this compound from glucose-6-phosphate, a derivative of glucose, highlights the central role of 3-DG.[1]

The initial stages of the Maillard reaction involve the formation of a Schiff base from glucose and an amino acid, which then rearranges to form an Amadori product. The degradation of the Amadori product yields 3-deoxyglucosone.[2] 3-DG is a known precursor to the formation of various cyclic compounds.[3][4] The proposed mechanism for the formation of this compound from a 3-DG-derived intermediate involves a series of cyclization and dehydration steps.

Proposed Mechanism: From Glucose to this compound via the Maillard Reaction

Caption: Proposed Maillard reaction pathway for the formation of this compound from glucose.

Furan Intermediate and Piancatelli Rearrangement Pathway

An alternative and synthetically well-established route to cyclopentenones from carbohydrates involves the formation of furan derivatives. Glucose can be dehydrated to form 5-hydroxymethylfurfural (5-HMF).[5] Furfuryl alcohols, which can be derived from 5-HMF, are known to undergo a Piancatelli rearrangement to yield 4-hydroxycyclopentenone derivatives.[6][7][8][9] This acid-catalyzed rearrangement involves a 4-π electrocyclization.[9] Subsequent oxidation of the resulting hydroxycyclopentenone would yield the desired dione.

Piancatelli Rearrangement Pathway

Caption: Alternative pathway via a furan intermediate and Piancatelli rearrangement.

Quantitative Data

Quantitative data on the direct formation of this compound from glucose degradation is scarce in the literature. However, data from related transformations provide insights into the potential yields and influential factors.

| Transformation | Reactants | Catalyst/Conditions | Product(s) | Yield (%) | Reference(s) |

| Piancatelli Rearrangement | Furfuryl alcohol derivatives | DyCl₃, microwave activation | 5-substituted-4-hydroxymethyl-4-hydroxycyclopentenones | High | [8] |

| Synthesis of 4-hydroxy-5-methylcyclopenten-2-one | 2-furylmethylcarbinol | ZnCl₂-HCl (pH 6.0), reflux in dioxane-H₂O for 48 h | 4-hydroxy-5-methylcyclopenten-2-one | 90 | [10] |

| Isomerization | 4-hydroxy-5-methylcyclopenten-2-one | Phosphate buffer (pH 8.0), refluxing dioxane for 24 h | 4-hydroxy-2-methylcyclopenten-2-one | 65 | [11] |

| Oxidation | 4-hydroxy-2-methylcyclopentenone | Manganese dioxide | 4-methyl-4-cyclopentene-1,3-dione | ~100 | [11] |

| Synthesis of 2-cyclopentene-1,4-dione | Dihydroxycyclopentene mixture | Chromium trioxide, H₂SO₄, H₂O, CH₂Cl₂, -5 to 0 °C | 2-cyclopentene-1,4-dione | 39-50 | [12] |

Experimental Protocols

General Protocol for Maillard Reaction (Illustrative)

This protocol is illustrative of a typical Maillard reaction setup and would require optimization and specific analytical methods to isolate and quantify this compound.

-

Reactant Preparation: Prepare aqueous solutions of D-glucose (e.g., 0.5 M) and an amino acid (e.g., glycine, 0.5 M).

-

pH Adjustment: Combine the glucose and amino acid solutions and adjust the pH to a desired level (e.g., pH 7-9) using a suitable buffer (e.g., phosphate buffer).

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) for a specified duration. The reaction progress can be monitored by observing the development of brown color (browning).

-

Extraction and Analysis: After cooling, the reaction mixture would be subjected to extraction with an organic solvent (e.g., ethyl acetate) to isolate non-polar products. Further purification would be necessary, likely involving column chromatography. Analysis for the presence of this compound would require techniques such as GC-MS or HPLC.

Experimental Workflow: Maillard Reaction and Analysis

Caption: General experimental workflow for a Maillard reaction and subsequent product analysis.

Protocol for Piancatelli Rearrangement of a Furfuryl Alcohol Derivative

This protocol is adapted from the synthesis of 4-hydroxy-5-methylcyclopenten-2-one from 2-furylmethylcarbinol.[10]

-

Reactant Preparation: Dissolve (2-furyl)-methylcarbinol (1.0 g, 8.9 mmol) in 1,4-dioxane (54 mL).

-

Catalyst Addition: Add a solution of ZnCl₂ (4.47 g, 32.9 mmol) in H₂O (36 mL).

-

pH Adjustment: Adjust the pH of the mixture to 5.0 with 0.1 mol L⁻¹ HCl.

-

Reaction: Reflux the mixture for 24 hours.

-

Workup: After cooling to ambient temperature, evaporate the solvent under reduced pressure. Extract the aqueous phase with ethyl acetate (3 x 40 mL).

-

Purification: Wash the combined organic extracts with saturated NaHCO₃ and saturated NaCl solutions, then dry with MgSO₄. Evaporation of the solvent yields the crude product, which can be further purified by chromatography.

Spectroscopic Data for this compound

The identification and characterization of this compound rely on various spectroscopic techniques.

| Spectroscopic Data | Characteristics | Reference(s) |

| Formula | C₅H₄O₂ | [13][14][15] |

| Molecular Weight | 96.08 g/mol | [13][14][15] |

| ¹H NMR | Spectra available in databases. | [16] |

| Mass Spectrometry (EI) | Mass spectra are available in the NIST WebBook, showing characteristic fragmentation patterns. | [13] |

| Physical Properties | Melting point: 34-36 °C; Boiling point: 60 °C at 1 mmHg. |

Conclusion

The formation of this compound from glucose degradation is a complex process that can proceed through multiple pathways. The Maillard reaction, via the key intermediate 3-deoxyglucosone, represents a significant route, particularly in food chemistry and physiological contexts. The alternative pathway involving furan intermediates and the Piancatelli rearrangement offers a synthetically valuable approach to cyclopentenone structures from biomass-derived starting materials. Further research is needed to fully elucidate the direct conversion mechanism from 3-deoxyglucosone and to quantify the yields of this compound under various conditions of glucose degradation. The information compiled in this guide provides a foundational understanding for researchers and professionals working in areas where the chemical transformations of glucose are of critical importance.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Deoxyglucosone, a promoter of advanced glycation end products in fluids for peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols for the synthesis of highly functionalized cyclopentenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 10. scielo.br [scielo.br]

- 11. Buy this compound | 930-60-9 [smolecule.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfenic Acid Probes Using 4-Cyclopentene-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction